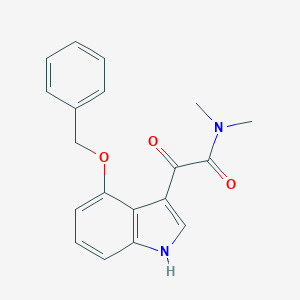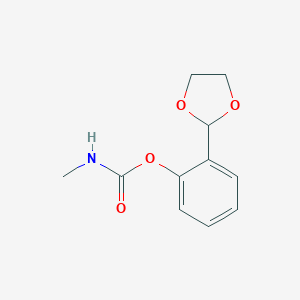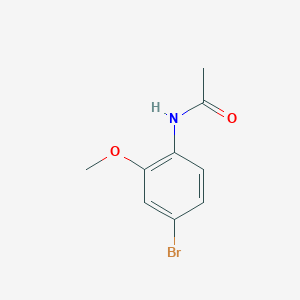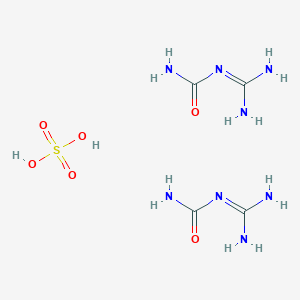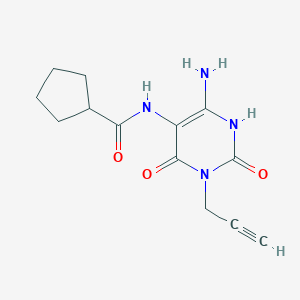
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to a variety of beneficial effects, including increased glucose uptake, enhanced fatty acid oxidation, and decreased inflammation. In recent years, A-769662 has emerged as a promising tool for studying the role of AMPK in various physiological and pathological processes.
作用机制
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that allows for phosphorylation of the α subunit by upstream kinases such as LKB1. This leads to increased activity of AMPK, which in turn leads to downstream effects on cellular metabolism and signaling pathways.
生化和生理效应
The biochemical and physiological effects of N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide are primarily mediated through its activation of AMPK. This includes increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved insulin sensitivity in adipocytes, and reduced inflammation in macrophages. N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One major advantage of using N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide as a research tool is its specificity for AMPK activation. Unlike other AMPK activators such as AICAR and metformin, which can also activate other signaling pathways, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been shown to selectively activate AMPK. However, one limitation of using N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide is its relatively low potency compared to other AMPK activators. This can make it difficult to achieve maximal AMPK activation in certain experimental systems.
未来方向
There are several potential future directions for research on N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide and AMPK activation. One area of interest is the development of more potent and selective AMPK activators that can be used in a wider range of experimental systems. Another area of interest is the investigation of the role of AMPK in aging and age-related diseases, such as Alzheimer's disease and type 2 diabetes. Finally, there is growing interest in the use of AMPK activators as potential therapeutics for a variety of diseases, including cancer, cardiovascular disease, and metabolic disorders.
合成方法
The synthesis of N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide involves a multi-step process, which has been described in detail in several publications. One popular method involves the condensation of 5-amino-1H-pyrimidine-2,4-dione with propargyl bromide to form 6-(prop-2-yn-1-ylamino)-1H-pyrimidine-2,4-dione. This intermediate is then coupled with cyclopentanecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide.
科学研究应用
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been widely used as a research tool to investigate the role of AMPK in various physiological and pathological processes. It has been shown to enhance glucose uptake and fatty acid oxidation in skeletal muscle cells, improve insulin sensitivity in adipocytes, and reduce inflammation in macrophages. In addition, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been used to study the effects of AMPK activation in cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis.
属性
CAS 编号 |
152529-71-0 |
|---|---|
产品名称 |
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
分子式 |
C13H16N4O3 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H16N4O3/c1-2-7-17-12(19)9(10(14)16-13(17)20)15-11(18)8-5-3-4-6-8/h1,8H,3-7,14H2,(H,15,18)(H,16,20) |
InChI 键 |
FVCJCGYLBCDQHU-UHFFFAOYSA-N |
SMILES |
C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
规范 SMILES |
C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
同义词 |
Cyclopentanecarboxamide, N-[4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-(2-propynyl)-5-pyrimidinyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



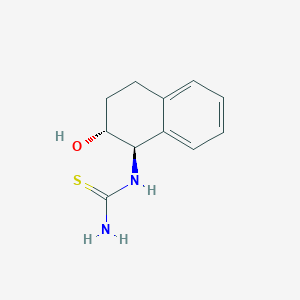
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)
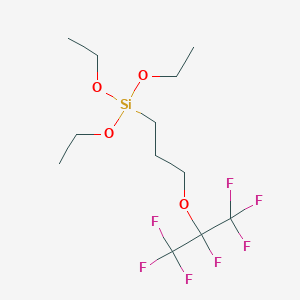
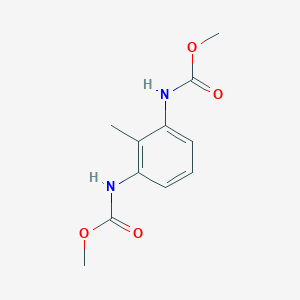
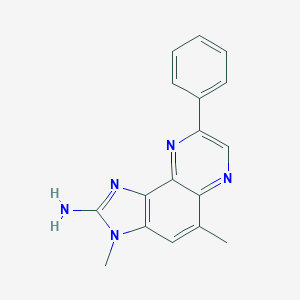
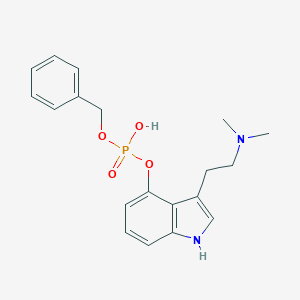
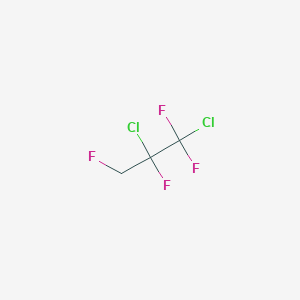
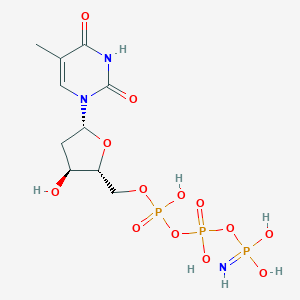
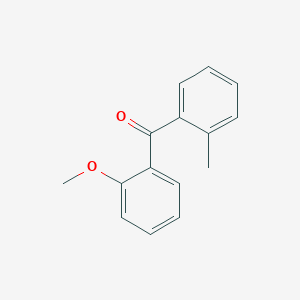
![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)
